molecular formula C12H12ClFN2O B2861631 3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride CAS No. 1365964-47-1

3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride

Cat. No.: B2861631
CAS No.: 1365964-47-1
M. Wt: 254.69
InChI Key: QDIYENJTMCISHA-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound that features a fluorophenyl group attached to an oxazolo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoroaniline with a suitable pyridine derivative, followed by cyclization using reagents such as acetic anhydride under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride
  • 3-(4-bromophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride
  • 3-(4-methylphenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride

Uniqueness

The presence of the fluorine atom in 3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics can make it more effective in certain therapeutic applications compared to its analogs .

Properties

IUPAC Name

3-(4-fluorophenyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O.ClH/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12;/h1-4,14H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIYENJTMCISHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(ON=C21)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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